{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}ethylamine
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Overview
Description
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}ethylamine is a chemical compound that belongs to the class of difluoromethyl pyrazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of the difluoromethyl group in the pyrazole ring imparts unique chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}ethylamine involves several steps, starting from commercially available precursors. One common method involves the reaction of a difluoromethylated pyrazole derivative with an appropriate amine under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}ethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or THF under inert atmosphere.
Substitution: Halogens, nucleophiles; reactions are conducted in polar solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit enhanced or modified chemical and biological properties, making them valuable for various applications .
Scientific Research Applications
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}ethylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}ethylamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can lead to the inhibition of enzymes or receptors, resulting in the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
Similar Compounds
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: These compounds share the difluoromethyl pyrazole core structure and exhibit similar chemical and biological properties.
Difluoromethylated heterocycles: These compounds include various heterocyclic structures with difluoromethyl groups, which are known for their biological activities.
Uniqueness
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}ethylamine is unique due to its specific structure, which combines the difluoromethyl group with a pyrazole ring and an ethylamine moiety. This unique combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H12ClF2N3 |
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Molecular Weight |
211.64 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C7H11F2N3.ClH/c1-2-10-5-6-3-4-11-12(6)7(8)9;/h3-4,7,10H,2,5H2,1H3;1H |
InChI Key |
DUOLMEZRNUHLBD-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC=NN1C(F)F.Cl |
Origin of Product |
United States |
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